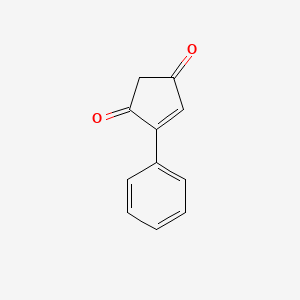
4-Phenyl-4-cyclopentene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-4-cyclopentene-1,3-dione is an organic compound with the molecular formula C11H8O2 It is a derivative of cyclopentene-1,3-dione, where a phenyl group is attached to the fourth carbon of the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-4-cyclopentene-1,3-dione can be achieved through several methods. One common approach involves the Michael addition of thiol-containing tags or linkers to 4-cyclopentene-1,3-dione, followed by further functionalization . Another method includes the Knoevenagel condensation reaction between 9-anthracenecarboxaldehyde and the diphosphine ligand 4,5-bis(diphenylphosphino)-4-cyclopentene-1,3-dione in the presence of molecular sieves .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-4-cyclopentene-1,3-dione undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in Diels-Alder reactions, forming six-membered rings through [4+2] cycloaddition.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents under suitable conditions.
Common Reagents and Conditions
Diels-Alder Reactions: Typically involve dienophiles substituted with electron-attracting groups and dienes substituted with electron-donating groups.
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Diels-Alder reactions yield cyclohexene derivatives, while nucleophilic substitution reactions produce various substituted cyclopentene derivatives .
Scientific Research Applications
4-Phenyl-4-cyclopentene-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Phenyl-4-cyclopentene-1,3-dione involves its ability to participate in cycloaddition and substitution reactions. The compound’s reactivity is influenced by the electron-donating and electron-attracting groups attached to the cyclopentene ring. These reactions often involve the formation of intermediate complexes and transition states, leading to the final products .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopentene-1,3-dione: A simpler derivative without the phenyl group.
4,5-Bis(diphenylphosphino)-4-cyclopentene-1,3-dione: A diphosphine ligand used in coordination chemistry.
Uniqueness
The phenyl group also provides additional sites for further functionalization, making it a versatile compound for organic synthesis .
Properties
CAS No. |
51306-96-8 |
|---|---|
Molecular Formula |
C11H8O2 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
4-phenylcyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C11H8O2/c12-9-6-10(11(13)7-9)8-4-2-1-3-5-8/h1-6H,7H2 |
InChI Key |
QITPWMNZOAJALK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C=C(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















